N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine
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Overview
Description
N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of 1,3,5-triazine derivatives This compound is characterized by the presence of a cyclopentyl group and two morpholino groups attached to the triazine ring
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is significant in mammals and regulates angiogenesis, cell proliferation, motility, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting the PI3K/mTOR signaling pathway . This inhibition can lead to abnormal activation of the PI3K/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/mTOR signaling pathway. Dysregulation of this pathway can promote the development and growth of cancers such as breast cancer and hematologic malignancies . This compound’s action on this pathway suggests that it could be a significant compound in anticancer therapy research .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the PI3K/mTOR signaling pathway, which can lead to abnormal activation of this pathway . This can potentially inhibit the growth of certain cancers .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine has been found to exhibit significant antiproliferation activity, which is influenced by the steric structure of the B ring of the chalcone structure and the type of its substituents . This compound has been shown to interact with the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which regulates angiogenesis, cell proliferation, motility, and metabolism .
Cellular Effects
In cellular contexts, this compound has been found to exhibit cytotoxicity against various cancer cells, including SW620 (human colon cancer cells), A549 (human non-small cell lung cancer cells), HeLa (human cervical cancer cells), and MCF-7 (human breast cancer cells) . The compound’s effects on these cells are likely mediated through its interactions with the PI3K/mTOR signaling pathway .
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor for PI3K and mTOR in vitro . The compound’s activity towards PI3K and mTOR can be modulated by substitutions at the pyrimidine C4-position . These interactions likely contribute to the compound’s antiproliferative effects .
Metabolic Pathways
This compound is involved in the PI3K/mTOR signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms on the cyanuric chloride with the desired amine groups. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dioxane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the morpholino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: It can also participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the morpholino groups. Condensation reactions can result in the formation of more complex triazine-based structures .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific signaling pathways involved in cancer cell proliferation.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: This compound shares the triazine core structure but lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
4,6-Dipiperidino-1,3,5-triazine:
Uniqueness
N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is unique due to the presence of both cyclopentyl and morpholino groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-cyclopentyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-2-4-13(3-1)17-14-18-15(21-5-9-23-10-6-21)20-16(19-14)22-7-11-24-12-8-22/h13H,1-12H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVVMJJBCPSCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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